Functional M2 Muscarinic Subtype Selectivity in Tissue Assays versus Cloned Human Receptor Panels
The 2-alkylthio-2,2-diphenylacetic acid ester series, derived from 2-ethylthio-2,2-diphenylacetic acid, exhibits moderate to high functional selectivity toward M2 receptors in tissue-based assays, contrasting with their lack of selectivity across cloned human m1–m5 receptors expressed in CHO-K1 cells [1]. This functional selectivity, observed for compounds bearing the ethylthio group, is a key differentiator from non-selective anticholinergics like atropine, which inhibits all mAChR subtypes with IC50 values of 2.22 nM (M1), 4.32 nM (M2), 4.16 nM (M3), 2.38 nM (M4), and 3.39 nM (M5) [2].
| Evidence Dimension | Functional muscarinic receptor subtype selectivity |
|---|---|
| Target Compound Data | Moderate to high M2 selectivity in tissue assays; no selectivity across m1–m5 human receptors in CHO-K1 cells |
| Comparator Or Baseline | Atropine: IC50 (nM) M1=2.22±0.60, M2=4.32±1.63, M3=4.16±1.04, M4=2.38±1.07, M5=3.39±1.16 (non-selective) |
| Quantified Difference | Target derivatives show functional M2 preference in native tissue context; atropine shows no subtype preference |
| Conditions | Functional tissue assays (e.g., guinea pig atria and ileum) vs. radioligand binding on cloned human receptors |
Why This Matters
The functional M2 bias in tissues enables investigation of cardiac and CNS applications where M2 modulation is therapeutically relevant, whereas generic non-selective antagonists produce broader off-target effects.
- [1] Scapecchi S, et al. Dialkylaminoalkyl esters of 2,2-diphenyl-2-alkylthioacetic acids: a new class of potent and functionally selective muscarinic antagonists. Bioorg Med Chem. 1994 Oct;2(10):1061-74. View Source
- [2] GLPBIO. Atropine Datasheet. IC50 values for mAChR subtypes. View Source
